molecular formula C10H14O B098156 7-Methylenebicyclo[3.3.1]nonan-3-one CAS No. 17933-29-8

7-Methylenebicyclo[3.3.1]nonan-3-one

Cat. No.: B098156
CAS No.: 17933-29-8
M. Wt: 150.22 g/mol
InChI Key: YEYBYPNZUQHDMO-UHFFFAOYSA-N
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Description

7-Methylenebicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Investigation

7-Methylenebicyclo[3.3.1]nonan-3-one has been explored in terms of its hydrogenation products. Kimoto, Imagawa, and Kawanisi (1972) studied its hydrogenation over platinum oxide and palladium on carbon, revealing various products including 7α-methylbicyclo[3.3.1]nonan-3α-ol and 7-methylbicyclo[3.3.1]non-6-en-3-one. Their research indicated chair-boat forms of these compounds and provided insights into the conformational aspects of these molecules (Kimoto, Imagawa, & Kawanisi, 1972).

Novel Synthesis Approaches

Muraoka, Wang, Okumura, Nishiura, Tanabe, and Momose (1996) described a practical synthesis method for this compound. Their approach involved the fragmentation of 1,3-adamantanediol and showcased transannular cyclization leading to novel tricyclic systems (Muraoka et al., 1996).

Electrocatalysis and Reductive Cyclization

Itoh, Kato, Unoura, and Senda (2001) investigated the electroreductive transannular reaction of this compound, revealing a competitive transannular reaction that yields products like 7-methyltricyclo[3.3.1.03,7]nonan-3-ol and 1-adamantanol. This study provided valuable information about the reaction mechanism and activation parameters (Itoh, Kato, Unoura, & Senda, 2001).

Derivative Preparation

Inouye, Kojima, Owada, and Kakisawa (1987) worked on the preparation of bicyclo[3.3.1]nonane-2,4-dione derivatives, starting from compounds like bicyclo[3.3.1]nonan-2-one. This research provides insights into the synthesis of novel bicyclic compounds (Inouye, Kojima, Owada, & Kakisawa, 1987).

Nuclear Magnetic Resonance Spectroscopy

Senda, Ishiyama, and Imaizumi (1981) explored the carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes, including this compound. Their study highlighted intramolecular interactions and electron delocalization in these molecules (Senda, Ishiyama, & Imaizumi, 1981).

Safety and Hazards

7-Methylenebicyclo[3.3.1]nonan-3-one may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Properties

IUPAC Name

7-methylidenebicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYBYPNZUQHDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CC(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340380
Record name 7-Methylenebicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17933-29-8
Record name 7-Methylenebicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylenebicyclo[3.3.1]nonan-3-one
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